CYMAL-5

Description

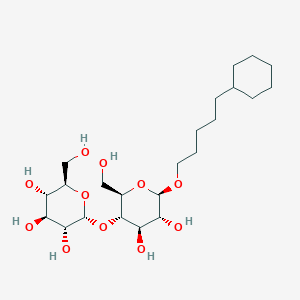

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-(5-cyclohexylpentoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H42O11/c24-11-14-16(26)17(27)19(29)23(32-14)34-21-15(12-25)33-22(20(30)18(21)28)31-10-6-2-5-9-13-7-3-1-4-8-13/h13-30H,1-12H2/t14-,15-,16-,17+,18-,19-,20-,21-,22-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVTGFZGNOSKUDA-ZNGNCRBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCCCOC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)CCCCCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H42O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60416123 | |

| Record name | CYMAL-5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60416123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

250692-65-0 | |

| Record name | Cyclohexyl-pentyl-maltoside | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04664 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CYMAL-5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60416123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodological Applications of Cymal 5 in Membrane Protein Research

Solubilization Strategies for Integral Membrane Proteins

The solubilization of integral membrane proteins involves disrupting the lipid bilayer and forming stable protein-detergent complexes (or protein-lipid-detergent complexes) that are soluble in aqueous solutions. sigmaaldrich.com The efficiency of this process and the stability and functional integrity of the extracted proteins are highly dependent on the choice of detergent and the optimization of solubilization conditions. researchgate.netnih.gov

Optimization of Protein Extraction Efficiency from Biological Membranes

Efficient extraction of integral membrane proteins from their native lipid environment is the primary step in their characterization. The effectiveness of a detergent in this regard is influenced by factors such as its critical micelle concentration (CMC), the detergent concentration used, the nature and concentration of lipids, protein concentration, temperature, and buffer conditions. embl-hamburg.de CYMAL-5 has been evaluated for its ability to extract proteins from biological membranes. Studies have shown that CYMAL-5 can be generally effective in the extraction of a broad range of membrane proteins. researchgate.netnih.govhuji.ac.il Its extraction efficiency can increase at higher concentrations, although concentrations significantly above the CMC may lead to protein denaturation and precipitation. huji.ac.il For instance, in one study examining extraction from E. coli inner and outer membranes, CYMAL-5 was found to function more efficiently than the zwitterionic detergent Fos-choline-10 in total protein extraction from both membrane fractions of a specific E. coli strain. huji.ac.il

Preservation of Native Protein Conformation and Biological Functionality

Maintaining the native conformation and biological activity of membrane proteins after extraction is paramount for functional and structural studies. Non-ionic detergents like CYMAL-5 are generally considered less denaturing compared to ionic detergents, as they primarily disrupt lipid-lipid and lipid-protein interactions but not protein-protein interactions. novoprolabs.com CYMAL-5 is valued for its ability to effectively solubilize membrane proteins while aiming to maintain their native structure. clinisciences.com The cyclohexyl moiety in its hydrophobic tail is thought to enhance hydrophobic interactions, contributing to the stability of membrane protein complexes. clinisciences.com

While detergents provide a necessary environment for solubilized membrane proteins, the detergent micelle may not always fully replicate the stability and functional integrity provided by the native lipid bilayer. sigmaaldrich.comresearchgate.net Some membrane proteins require specific interactions with native or exogenous lipids to remain active, and harsh solubilization procedures can strip these essential lipids, leading to inactivation. sigmaaldrich.com CYMAL-5 has been noted for its exceptional delipidating effects on ternary complexes of protein, lipid, and detergent compared to some other detergents. nih.govresearchgate.net This property might be advantageous in certain contexts, such as preparing proteins for crystallization, but it also highlights the need to consider potential impacts on lipid-dependent protein function.

Studies comparing different solubilization methods have indicated that while detergent-based solubilization can alter the conformation of membrane proteins compared to their membrane-embedded state, CYMAL-5 can lead to protein conformations that are remarkably similar to those obtained with detergent-free methods like styrene-maleic acid (SMA) lipid particles, albeit with subtle differences in specific regions. nih.gov The stability of proteins solubilized in CYMAL-5 can be influenced by temperature and the presence of stabilizing ligands. nih.gov

Comparative Analysis with Alternative Solubilization Agents in Research Protocols

The selection of a detergent is often an empirical process, as no single detergent is universally optimal for all membrane proteins. researchgate.netnih.govhuji.ac.il Comparative studies are essential to determine the most suitable detergent for a specific target protein and downstream application. CYMAL-5 has been included in such comparative analyses alongside various other detergent classes.

Alkyl maltosides, such as n-dodecyl-β-D-maltopyranoside (DDM), n-decyl-β-D-maltopyranoside (DM), and n-undecyl-β-D-maltopyranoside (UDM), are widely used non-ionic detergents in membrane protein research. researchgate.netcore.ac.uktandfonline.com CYMAL-5 belongs to the family of cyclohexyl alkyl maltosides, which are a special case of maltoside detergents featuring a cyclohexyl aliphatic tail. researchgate.netmdpi.com

Comparisons between CYMAL-5 and other alkyl maltosides reveal differences in their properties and effectiveness. CYMAL-5 has a higher critical micelle concentration (CMC) and is considered more hydrophobic than a corresponding linear chain analog. medkoo.com Specifically, CYMAL-5 has a CMC of approximately 2.4-5 mM (0.12%), with a micelle size of about 23 kDa. novoprolabs.comresearchgate.netmdpi.com In contrast, Cymal-6, with a slightly longer alkyl chain, has a lower CMC (0.56 mM or 0.028%) and a larger micelle size (approximately 32 kDa). researchgate.netmdpi.com DDM and DM, also widely used, have micelle sizes of around 65-70 kDa and are frequently the detergents of choice for structural studies. researchgate.netcore.ac.uk UDM is intermediate between DDM and DM in alkyl chain length and has a CMC of about 0.59 mM with a micelle size of approximately 50 kDa. core.ac.uk

While DDM is often effective at preserving protein activity, its large micelle size can sometimes be detrimental during crystallization. core.ac.uk CYMAL-5, with its smaller micelle size compared to DDM and UDM, might be advantageous in such cases. core.ac.ukresearchgate.netmdpi.com Comparative studies have shown varying extraction efficiencies among these detergents depending on the specific membrane protein and source organism. researchgate.nethuji.ac.il For example, in the extraction of the potassium ion channel protein KcsA from E. coli, CYMAL-5 was found to be effective alongside OG, DM, and Fos-choline-10. huji.ac.il However, the effectiveness can change with different host organisms or target proteins. huji.ac.il

Alkyl glucosides like n-octyl-β-D-glucopyranoside (OG) and n-nonyl-β-D-glucopyranoside (NG) are another class of non-ionic detergents used in membrane protein research. medchemexpress.comhuji.ac.ilcore.ac.uk OG has one sugar moiety less than maltosides and is considered less mild. core.ac.uk It has a high CMC of 20 mM (0.53%) with a compact micelle size of approximately 25 kDa. core.ac.uk

CYMAL-5 has been reported to have a tenfold lower CMC compared to OG. medchemexpress.commedchemexpress.comclinisciences.com In terms of extraction efficiency, OG has been found to be among the most effective non-ionic detergents in some studies, occasionally showing higher efficiency than CYMAL-5 for certain proteins or membrane preparations. huji.ac.il However, CYMAL-5 and OG have both been described as generally effective in extracting a broad range of membrane proteins. researchgate.netnih.govhuji.ac.il Notably, both NG and CYMAL-5 have been identified as having exceptional delipidating effects on membrane proteins. nih.govresearchgate.net

Detergents can also be classified as zwitterionic or ionic based on their head group charge. novoprolabs.com Ionic detergents, such as sodium dodecyl sulfate (B86663) (SDS), are typically very effective at solubilizing membrane proteins but are often denaturing. novoprolabs.com Zwitterionic detergents, like CHAPS, possess characteristics of both ionic and non-ionic detergents, lacking a net charge but being effective at breaking protein-protein interactions, similar to ionic detergents. novoprolabs.commdpi.com Steroid-based zwitterionic detergents are generally less denaturing than linear-chain zwitterionic detergents. novoprolabs.com

In comparative studies, ionic detergents like SDS have often shown the highest efficiency in terms of total protein extraction from membranes, although this comes at the cost of denaturation. huji.ac.il Zwitterionic detergents like Fos-choline-10 have also been evaluated. While generally effective, studies have shown that non-ionic detergents like CYMAL-5 and Mega-9 can be more efficient than Fos-choline-10 in extracting total protein from certain membrane fractions. huji.ac.il However, the effectiveness varies depending on the specific protein; for instance, Fos-choline-10 was found to be highly effective in extracting KcsA, alongside CYMAL-5, OG, and DM. huji.ac.il The choice between non-ionic, zwitterionic, or ionic detergents depends heavily on the downstream application, balancing the need for efficient extraction with the requirement to preserve protein structure and function.

| Detergent Class | Examples | Key Characteristics | Typical Impact on Protein Structure/Function |

| Non-ionic | CYMAL-5, DDM, DM, OG, NG | Uncharged head group, disrupt lipid-lipid and lipid-protein interactions. novoprolabs.com | Generally non-denaturing, preserve activity. novoprolabs.com |

| Zwitterionic | CHAPS, Fos-choline-10 | Possess both positive and negative charges, no net charge, can break protein-protein interactions. novoprolabs.com | Can be less denaturing than ionic, varies. novoprolabs.com |

| Ionic | SDS | Possess a net charge, effective at disrupting protein-protein interactions. novoprolabs.com | Often denaturing. novoprolabs.com |

Table 1: Comparison of Detergent Classes in Membrane Protein Research

Neopentyl Glycol Detergents (e.g., LMNG) in Membrane Protein Work

CYMAL-5 is relevant in discussions involving neopentyl glycol (NPG) detergents, such as Lauryl Maltose (B56501) Neopentyl Glycol (LMNG). A variant, "CYMAL-5 neopentyl glycol" or "Cymal-5-NG," has been developed and is described as a cyclohexyl version of LMNG. biosynth.comimperial.ac.uk Comparative studies evaluating classical detergents, including CYMAL-5, and NPG-type detergents, such as LMNG and Cymal-5NG, have investigated their impact on membrane protein behavior. One study observed that samples purified using NPG detergents generally exhibited more aggregation compared to those purified with classical detergents. nih.govjove.com However, within the NPG group, Cymal-5NG resulted in fewer aggregates than LMNG and Cymal-6NG. nih.govjove.com LMNG itself is recognized for its efficacy in solubilizing and stabilizing membrane proteins, characterized by a low CMC and a large micelle size. mdpi.cominvivochem.compreprints.org

Protein Crystallization Techniques for High-Resolution Structural Determination

CYMAL-5 has a history of use in the crystallization of membrane proteins aimed at high-resolution structural determination via X-ray crystallography. medchemexpress.com Its properties are considered suitable for structural investigations where maintaining the integrity of membrane protein complexes is paramount. clinisciences.com The process involves crystallizing solubilized proteins, and CYMAL-5 is favored in these applications due to its mild nature and its capacity to help preserve protein function. ontosight.ai

Facilitation of Membrane Protein Crystallogenesis for X-ray Crystallography

CYMAL-5 has been included in screening panels for membrane protein crystallization trials. iucr.orgtandfonline.com In one instance, it was among the detergents that yielded initial crystallization hits for a complex involving the outer membrane protein OmpC and lactoferrin. iucr.org However, for obtaining larger crystals suitable for high-resolution diffraction, optimization using a different detergent was subsequently employed. iucr.org In another study focused on crystallizing an inner membrane protein, CYMAL-5 was screened, but initial crystals were obtained with dodecyl maltoside (DDM), which diffracted poorly. tandfonline.com The quality of these crystals was improved by the addition of CYMAL-6, another detergent from the CYMAL family. tandfonline.com These findings suggest that while CYMAL-5 is a component of crystallization screening efforts, its direct role in facilitating crystallogenesis to high resolution may vary depending on the specific membrane protein and requires further optimization, potentially involving other detergents or additives.

Influence on Crystal Quality and Diffraction Properties of Membrane Proteins

Direct evidence specifically detailing the influence of CYMAL-5 as a sole detergent on the crystal quality and diffraction properties of membrane proteins is limited within the provided search results. As seen in the study of the OmpC-lactoferrin complex, initial crystallization conditions that included CYMAL-5 resulted in small, clustered crystals that were not immediately suitable for high-resolution diffraction, requiring subsequent optimization with a different detergent. iucr.org In the crystallization of the inner membrane protein YjdL, CYMAL-5 was part of the screening process, but another CYMAL detergent, CYMAL-6, was found to enhance crystal quality when used as an additive with DDM. tandfonline.com CYMAL-5 has also been reported as being used in a mixed detergent system with DDM for cryo-EM sample preparation, which is related to structural studies, although distinct from X-ray diffraction quality. preprints.orgnih.govpreprints.org

Biophysical Characterization of Membrane Protein-Detergent Complexes

CYMAL-5 is employed in various biophysical techniques to characterize membrane proteins and their complexes with detergents. ontosight.ai It is considered a suitable detergent for structural investigations, including those performed using Nuclear Magnetic Resonance (NMR). moleculardimensions.com

Application in Nuclear Magnetic Resonance (NMR) Spectroscopy for Protein Dynamics

CYMAL-5 has been successfully used to solubilize and purify membrane proteins for subsequent analysis by NMR spectroscopy. For instance, a de novo membrane protein, REAMP2.0, was solubilized in CYMAL-5 and purified for heteronuclear 2D NMR studies aimed at understanding protein packing and dynamics. constantsystems.com Sample preparation for these NMR experiments involved specific protein concentrations in a buffer containing CYMAL-5. constantsystems.com Reviews on the application of NMR spectroscopy to determine the structures of membrane proteins in phospholipid bilayers also list CYMAL-5, providing its CMC and micelle size in the context of detergents suitable for NMR studies. memtein.com While solution NMR spectroscopy is a valuable tool for characterizing biological macromolecules, its application to integral membrane proteins presents challenges due to the increased molecular mass of protein-amphiphile complexes and potential protein instability. acs.org The presence of detergents in mixed micelles can interfere with the interpretation of 1D 1H NMR spectra, and the substantial molecular weight of these complexes (typically 50-100 kDa or larger) adds to the complexity of NMR analysis. acs.org

Detergent Properties

| Detergent | CMC (% / mM) | Micelle Size (kDa) |

| CYMAL-5 | ~0.12 / ~2.5 mdpi.com | ~23 mdpi.com |

| DDM | ~0.0087 / 0.17 mdpi.com | ~50 mdpi.com |

| LMNG | 0.001 / 0.01 mdpi.com | ~91 or ~393 mdpi.com |

| CHAPS | ~0.5 / 8-10 mdpi.com | 6-7 mdpi.com |

| OG | - / ~23-25 memtein.com | 25 memtein.com |

Insights from Deuterium-Exchange Mass Spectrometry (DXMS) in Structural Analysis

Deuterium-Exchange Mass Spectrometry (DXMS), also known as Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS), is a powerful technique for probing the conformation and dynamics of proteins, including detergent-solubilized membrane proteins researchgate.netnih.govpasteur.fr. CYMAL-5 has been used in DXMS studies to investigate the structural behavior of membrane proteins.

Research on cytochrome P450 2B4 (CYP2B4) has demonstrated the utility of CYMAL-5 in DXMS. Crystal structures of CYP2B4 have shown that CYMAL-5 can bind in a peripheral pocket near the active site researchgate.netnih.gov. DXMS was employed to study the effects of detergents, including CYMAL-5, on the conformation of CYP2B4 in solution researchgate.netnih.gov. The presence of CYMAL-5 generally increased the hydrogen/deuterium exchange rate across "plastic" regions of the protein, suggesting it can influence protein dynamics researchgate.netnih.gov. These DXMS results in solution were found to be broadly consistent with structural insights gained from crystallography, highlighting the ability of DXMS to reveal detergent-induced conformational changes researchgate.netnih.gov. While a previous DXMS study indicated a more open conformation for the majority of ligand-free CYP2B4, the crystal structure with CYMAL-5 showed a closed conformation, suggesting DXMS averages across the protein population in solution nih.gov.

Size-Exclusion Chromatography (SEC) for Complex Assessment

Size-Exclusion Chromatography (SEC) is a widely used technique for assessing the purity, monodispersity, and apparent molecular mass of proteins in solution, including membrane proteins solubilized in detergent micelles nih.govnih.govnih.gov. CYMAL-5 is compatible with SEC and has been used in studies employing this method.

Evaluation of Protein Purity and Monodispersity in Detergent Solutions

Maintaining membrane protein purity and monodispersity in detergent solutions is crucial for downstream applications like crystallization and structural studies nih.gov. SEC is a standard method for monitoring these characteristics nih.govnih.gov. A monodisperse sample, existing as a single oligomeric state, typically shows a single symmetrical peak on an SEC column nih.gov. CYMAL-5 has been used in SEC to evaluate the monodispersity and aggregation state of membrane proteins nih.gov. While SEC is effective, it requires larger buffer volumes compared to some alternative methods like the ultracentrifugation dispersity sedimentation (UDS) assay nih.gov. The UDS assay, which correlates well with SEC results, requires considerably less protein and detergent, making it a more cost-effective option for screening high CMC detergents like CYMAL-5 nih.gov.

Estimation of Ternary Complex Molecular Mass for Characterization

Purified membrane proteins in detergent solutions exist as ternary complexes comprising the protein, detergent, and often residual lipids nih.gov. Estimating the molecular mass of these complexes is important for their characterization. SEC can be a suitable method for estimating the apparent molecular mass of these ternary complexes nih.gov. Studies have shown that the apparent molecular masses of membrane protein ternary complexes determined by SEC in the presence of various detergents, including CYMAL-5, are generally similar to the masses calculated from the protein, detergent, and phospholipid content, indicating the reliability of SEC for this purpose nih.gov.

Research on model membrane proteins like UT, AdiC, and LacY purified in different detergents, including CYMAL-5, demonstrated that SEC could reliably estimate the molecular mass of their ternary complexes nih.gov. Furthermore, these studies revealed that the amount of detergent and endogenous phospholipids (B1166683) bound to purified membrane proteins depends on the protein's hydrophobic surface area and the physicochemical properties of the detergent used nih.gov. CYMAL-5, along with n-nonyl-β-D-glucopyranoside (NG), showed exceptional delipidating effects on these model proteins compared to other tested detergents nih.gov.

Advanced Proteomics Methodologies

CYMAL-5 has demonstrated utility in advanced proteomics methodologies, particularly in sample preparation for mass spectrometry analysis of membrane proteins.

Enhancement of In-Gel Digestion Procedures for Membrane Proteins

In-gel digestion is a common sample preparation technique in gel-based proteomics. However, efficiently digesting membrane proteins within gels can be challenging due to their hydrophobic nature. CYMAL-5 has been evaluated as an additive to improve in-gel digestion efficiency for membrane proteins nih.govresearchgate.net.

Studies have shown that the addition of 0.1% CYMAL-5 during trypsin treatment in an in-gel digestion protocol enhanced digestion efficiency, particularly for membrane proteins, leading to improved recovery of hydrophobic peptides nih.govresearchgate.net. This method, which also incorporated in-gel reduction and alkylation under denaturing conditions, was found to be simple, convenient, and broadly applicable to gel-based proteomics nih.govresearchgate.net. It provided better digestion efficiency compared to using n-octylglucoside nih.govresearchgate.net.

Compatibility with Mass Spectrometry Analysis (MALDI-TOFMS, LC/MS/MS) for Peptide Identification

A crucial aspect of proteomics workflows is the compatibility of sample preparation methods with subsequent mass spectrometry analysis. CYMAL-5 has been shown to be compatible with common mass spectrometry techniques used for peptide identification.

The in-gel digestion procedure utilizing CYMAL-5 as an additive was found to be compatible with both matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOFMS) and liquid chromatography/tandem mass spectrometry (LC/MS/MS) analysis nih.govresearchgate.netresearchgate.net. The presence of CYMAL-5 did not cause significant carryover or variations in retention times during LC/MS/MS analysis, allowing for the identification of hydrophobic peptides researchgate.net. This compatibility is important because some detergents, particularly those containing polyethylene (B3416737) glycol (PEG) structures like Triton-X and NP-40, can interfere with MS analysis by ionizing easily and suppressing peptide signals chromatographyonline.com. CYMAL-5, as a non-ionic detergent without PEG structures, is considered more MS-friendly, making it a suitable choice when a detergent is necessary for solubilizing proteins in proteomics samples chromatographyonline.com. MALDI-TOFMS and LC/MS/MS are both widely used for protein and peptide identification, with LC-MS/MS offering higher sensitivity and reliability due to online peptide separation and sequencing capabilities prottech.comeuropeanpharmaceuticalreview.com.

Improved Recovery of Hydrophobic Peptides in Proteomic Analyses

CYMAL-5 has been evaluated as an additive in in-gel protein digestion systems, particularly for gel-based membrane proteomics nih.gov. The addition of 0.1% CYMAL-5 during trypsin treatment has been shown to be compatible with mass spectrometry techniques such as matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOFMS) and liquid chromatography/tandem mass spectrometry (LC/MS/MS) nih.gov. This addition resulted in improved digestion efficiency compared to using n-octylglucoside nih.gov.

Studies have demonstrated that in-gel tryptic digestion incorporating CYMAL-5 significantly enhances the recovery of hydrophobic peptides, which is particularly beneficial for membrane protein analysis nih.govresearchgate.net. For instance, a hydrophobic peptide with the sequence FLFLLLGPAGK was clearly observed when CYMAL-5 was included in the digestion process, whereas it was not as evident without it researchgate.net. This indicates CYMAL-5's ability to extract hydrophobic peptides researchgate.net.

CYMAL-5 has also shown exceptional delipidating effects on ternary complexes of membrane proteins, which can be important for downstream analyses like crystallization nih.gov. The efficiency of CYMAL-5 in protein extraction can increase at higher concentrations; however, concentrations significantly above its CMC can lead to protein denaturation and precipitation huji.ac.il.

Capillary Electrophoresis for Enantioseparation Studies

Chiral glycosidic surfactants like CYMAL-5 have been investigated for their use in capillary electrophoresis (CE) for the enantioseparation of charged racemic species capes.gov.br. CYMAL-5, with its chiral maltose head group and hydrophobic tail, forms neutral micelles in aqueous media at concentrations above its CMC capes.gov.br. These neutral micelles migrate with the electroosmotic flow (EOF) capes.gov.br.

The CYMAL-5 system has been found to be effective for the enantioseparation of charged chiral solutes capes.gov.br. The enantioresolution achieved with CYMAL-5 can be influenced by factors such as pH, ionic strength, and surfactant concentration capes.gov.br. An optimum surfactant concentration for maximum enantioresolution exists, the position of which depends on the hydrophobicity of the solutes being separated capes.gov.br. For strongly hydrophobic solutes, the optimum concentration is typically lower, while for relatively hydrophilic solutes, a higher concentration is preferred capes.gov.br.

Comparisons with other CYMAL surfactants, such as CYMAL-4 and CYMAL-6, which differ in the length of their hydrophobic tails, have shown that increasing the tail length tends to shift the optimum surfactant concentration for maximum enantioresolution towards lower values tandfonline.comtandfonline.com. CYMAL-6, with a longer tail than CYMAL-5, has a lower CMC and achieved better resolution for some chiral compounds at lower concentrations compared to CYMAL-5 and CYMAL-4 tandfonline.com.

Data demonstrating the dependence of enantiomeric resolution on the concentration of different CYMAL surfactants for specific chiral compounds like Dns-Leu highlights the role of surfactant concentration and hydrophobic tail length in achieving optimal separation in CE tandfonline.com.

| Surfactant | CMC (mM) | Optimum Concentration for Dns-Leu Resolution (mM) |

| CYMAL-4 | 7.6 | 18–30 |

| CYMAL-5 | 2.4 | 10–12 |

| CYMAL-6 | 0.56 | 6 |

Molecular Mechanisms and Interactions of Cymal 5 in Biological Systems

Detergent Micelle Formation and Properties Relevant to Research

Detergents like CYMAL-5 are essential for membrane protein research because they can extract these proteins from their native lipid bilayer environment and maintain them in a soluble and stable state in aqueous solutions. ontosight.airesearchgate.netsigmaaldrich.com This is achieved through the formation of micelles, which are dynamic aggregates of detergent molecules that form above a specific concentration. researchgate.net

Significance of Critical Micelle Concentration (CMC) in Experimental Design

The Critical Micelle Concentration (CMC) is a crucial property of a detergent, representing the concentration above which detergent monomers spontaneously self-assemble into micelles. researchgate.netembl-hamburg.de For CYMAL-5, the CMC in water is reported to be in the range of approximately 2.4-5.0 mM (0.12%), and around 2.0 mM in 0.15M NaCl. sigmaaldrich.comanatrace.comanatrace.comnovoprolabs.comttuhsc.edu Some sources also indicate a CMC in water as low as 0.0012% or approximately 0.6 mM. creative-biolabs.compubcompare.ai The efficiency of membrane protein extraction with detergents, including CYMAL-5, has been shown to increase at concentrations above their respective CMC values. huji.ac.il However, using concentrations significantly higher than the CMC can also lead to protein denaturation and precipitation. huji.ac.il Therefore, selecting an appropriate detergent concentration relative to its CMC is vital for effective protein solubilization while preserving protein integrity. huji.ac.ilresearchgate.netsigmaaldrich.com Detergents with CMCs between 0.5 and 50 mM are generally considered suitable for membrane protein solubilization and purification. researchgate.net CYMAL-5 is noted to have a tenfold lower CMC compared to octyl-β-D-glucoside (OG). medchemexpress.comclinisciences.commedchemexpress.comabmole.com

Here is a table summarizing some reported CMC values for CYMAL-5:

| Condition | CMC (mM) | CMC (%) |

| H₂O | 2.4-5.0 | 0.12 |

| 0.15M NaCl | ~2.0 | |

| H₂O (alternate) | ~0.6 | 0.0012 |

Note: Variations in reported CMC values can occur due to differences in measurement methods and conditions such as temperature, pH, and salt concentration. embl-hamburg.decreative-biolabs.com

Considerations of Micelle Size and Aggregation Number in Protein Solubilization

Beyond the CMC, the size and aggregation number of detergent micelles are important factors in membrane protein solubilization and subsequent studies like crystallization. The aggregation number refers to the average number of detergent monomers that form a micelle. For CYMAL-5 in water, the aggregation number is approximately 47. sigmaaldrich.comanatrace.comttuhsc.edumoleculardimensions.com The micelle size of CYMAL-5 has been reported to be around 23 kDa. mdpi.com

Micelle size and aggregation number influence how membrane proteins are incorporated into detergent micelles. Ideally, for structural studies like crystallization, each protein molecule should be surrounded by a single detergent micelle to facilitate crystal packing. researchgate.net Large detergent micelles can potentially hinder protein crystallization. researchgate.net The size of the detergent and lipid belt surrounding the hydrophobic surface of purified membrane proteins can be adjusted by selecting the appropriate detergent. nih.govresearchgate.netnih.gov

Interaction with Lipid Bilayers and Endogenous Membrane Components

CYMAL-5 interacts with lipid bilayers by disrupting the lipid-lipid and lipid-protein interactions that maintain the membrane structure. researchgate.netsigmaaldrich.comsigmaaldrich.com This interaction is driven by the amphiphilic nature of the detergent, where the hydrophobic tail associates with the lipid tails and hydrophobic protein domains within the bilayer, while the hydrophilic head group faces the aqueous environment. ontosight.aisigmaaldrich.com

Mechanisms of Phospholipid Bilayer Disruption and Protein Extraction

The process of membrane protein extraction involves the disintegration of the lipid bilayer by detergents. As detergent concentration increases above the CMC, detergent micelles form and begin to solubilize the membrane. This involves the insertion of detergent monomers into the bilayer, leading to its disorganization and the formation of mixed micelles containing lipids and proteins. sigmaaldrich.com CYMAL-5, as a non-ionic detergent, primarily disrupts lipid-lipid and lipid-protein interactions, generally preserving the native state of the protein. researchgate.netsigmaaldrich.com This is in contrast to ionic detergents, which can also disrupt protein-protein interactions and potentially lead to denaturation. researchgate.netsigmaaldrich.comnovoprolabs.com Studies have shown CYMAL-5 to be effective in extracting a broad range of membrane proteins. huji.ac.ilresearchgate.net The efficiency of extraction can vary depending on the specific membrane protein and the source membrane. huji.ac.il

Delipidating Effects on Membrane Protein-Detergent Complexes

Purified membrane proteins often exist as ternary complexes consisting of the protein, detergent molecules, and residual endogenous phospholipids (B1166683). nih.govresearchgate.netnih.gov The amount of detergent and endogenous phospholipids bound to these complexes is influenced by the size of the protein's hydrophobic surface and the physicochemical properties of the detergent used. nih.govresearchgate.netnih.gov CYMAL-5 has been noted for its exceptional delipidating effects on membrane protein-detergent complexes compared to some other detergents. nih.govresearchgate.netnih.govpnas.orgh1.co This means that purification using CYMAL-5 can result in protein complexes with a lower content of endogenous phospholipids.

Strategies for Control and Tuning of Endogenous Phospholipid Content

Controlling and tuning the endogenous phospholipid content in purified membrane protein complexes is important for various downstream applications, particularly for structural studies like crystallization, where the presence of excess lipids can interfere. nih.govnih.gov Strategies to manage the lipid content include varying the detergent concentration during purification steps (extraction, affinity chromatography, size-exclusion chromatography), adjusting the incubation time of protein-lipid complexes with the detergent, and employing repetitive purification steps with the same detergent. researchgate.net The choice of detergent itself is a key strategy, as detergents like CYMAL-5 are known for their effectiveness in removing lipids from membrane proteins. researchgate.netpnas.org Exchange into buffers containing detergents with strong delipidating properties, such as CYMAL-5, can be a sufficient approach to achieve substantial delipidation. researchgate.net

Impact on Membrane Protein Stability and Crystallization

Maintaining the stability of membrane proteins after their extraction from the lipid bilayer is essential for successful downstream applications, including crystallization. huji.ac.ilnih.gov Detergents like CYMAL-5 create a stable environment for these proteins in aqueous solutions by forming micelles around their hydrophobic transmembrane domains. mdpi.comembl-hamburg.de The stability provided by CYMAL-5 is particularly advantageous for structural studies such as X-ray crystallography and NMR spectroscopy, where the integrity of the protein complex is paramount. ontosight.aiclinisciences.com

Research indicates that the choice of detergent significantly influences the stability and crystallization success of membrane proteins. CYMAL-5 has been noted for its ability to effectively solubilize a broad range of membrane proteins and maintain their native structure. fishersci.athuji.ac.ilclinisciences.com Studies on various membrane proteins, including cytochrome P450 2B4 (CYP2B4) and rhodopsin, have utilized CYMAL-5 for purification and crystallization efforts. nih.govresearchgate.netrcsb.orgpsu.edujove.com

Furthermore, the delipidating effect of detergents on membrane proteins can impact crystallization. CYMAL-5 has been identified as having exceptional delipidating effects on ternary complexes of protein, lipid, and detergent, which can be important for crystal contact formation and growth of well-ordered crystals. nih.govresearchgate.net The amount of endogenous phospholipids bound to a membrane protein after purification varies considerably with the detergent type and concentration used. nih.gov

Direct Binding Interactions with Membrane Proteins

CYMAL-5 can engage in direct binding interactions with membrane proteins, influencing their conformation and dynamics. These interactions are not merely passive solubilization but can involve specific binding pockets on the protein surface.

Identification of Specific Detergent Binding Pockets (e.g., in Cytochrome P450 2B4)

Multiple crystal structures of CYP2B4 have provided detailed insights into the binding of CYMAL-5. These structures demonstrate that CYMAL-5 can bind in a peripheral pocket located adjacent to the active site of the enzyme. nih.govresearchgate.netrcsb.org This peripheral pocket is situated between the F- and G-helices of CYP2B4. nih.gov In some instances, CYMAL-5 has also been observed to bind at the active site of CYP2B4. researchgate.net

The binding of CYMAL-5 in these specific pockets highlights that detergents can act as ligands, directly interacting with defined regions on the protein surface beyond simply forming a micellar belt around the transmembrane domain. researchgate.netnih.gov The presence of aromatic side chains can line these binding cavities, as seen in the case of cytochrome c where CYMAL-5 binds in a channel placing its hydrocarbon moieties near the heme. nih.gov

Influence on Protein Conformational Dynamics and Structural Stability

The binding of detergents like CYMAL-5 can influence the conformational dynamics and structural stability of membrane proteins. Studies using techniques such as hydrogen-deuterium exchange mass spectrometry (DXMS) have been employed to probe these effects. nih.govresearchgate.net

In CYP2B4, the presence of CYMAL-5 has been shown to increase the hydrogen-deuterium exchange rate across certain "plastic" regions of the protein, suggesting an increase in flexibility or dynamics in these areas. nih.govresearchgate.net Despite binding in a peripheral pocket, CYMAL-5 occupancy has been reported to have little effect on the topology of active site residue side-chains in wild-type and certain mutant CYP2B enzymes. researchgate.net However, comparisons with other detergents, such as C8E6, have revealed differences in specific helices and loop regions of CYP2B4 depending on the bound detergent, indicating that the type of detergent can influence local protein conformation and dynamics. nih.govresearchgate.net

While CYMAL-5 is generally considered a mild detergent that preserves protein function, the specific impact on conformational dynamics can vary depending on the protein and experimental conditions. ontosight.aifishersci.at

Impact on Protein Functionality within Detergent Micelles or Complexes

Maintaining the functionality of membrane proteins when solubilized in detergent micelles is crucial for biochemical and functional studies. pnas.org CYMAL-5 is valued for its ability to effectively solubilize membrane proteins while aiming to preserve their native structure and functionality. fishersci.atclinisciences.com

Studies on membrane transport proteins, for instance, assess their function in detergent-solubilized form using techniques like radiotracer-binding assays. pnas.org While the vectorial environment of the membrane is lost upon solubilization, some functional aspects, such as ligand binding, can still be monitored in detergent micelles. pnas.org

For proteins like rhodopsin, solubilized in various detergents including CYMAL-5, the optical profile indicative of the retinal binding pocket's physicochemical state remains consistent across different "classical" detergents, suggesting that CYMAL-5 helps maintain the protein's functional conformation related to retinal binding. jove.com The ability of CYMAL-5 to facilitate the formation of monodisperse protein samples, as observed in size exclusion chromatography studies of rhodopsin, is also important for functional and structural analyses. jove.com

Case Studies and Specific Applications of Cymal 5 in Research

Solubilization and Structural Studies of G-Protein Coupled Receptors (GPCRs)

GPCRs represent a significant class of membrane proteins and are major drug targets. Studying their structure and function often necessitates their extraction from the cell membrane and reconstitution into membrane mimetics researchgate.net. CYMAL-5 has been employed in the solubilization of GPCRs to enable subsequent biophysical and structural analyses. For instance, it has been used in studies involving the solubilization of human chemokine receptors such as CCR5, where it was found to be more effective than some other detergents like Fos-choline 14 nih.gov. While detergent-based solubilization can sometimes impact the stability of proteins compared to detergent-free methods like SMALPs, CYMAL-5 solubilized proteins like HIV-1 Env trimers showed improved stability at lower temperatures and/or in the presence of inhibitors researchgate.net. CYMAL-5 has also been included in screening protocols for the solubilization and purification of GPCRs like bovine rhodopsin mutants for crystallization studies nih.gov. Size-exclusion chromatography profiles of rhodopsin and rhodopsin–mini-G complex purified in various detergents, including CYMAL-5, have shown favorable results, indicating proper complex formation and lack of aggregation nih.gov.

Research on Ion Channels and Transporters

Ion channels and transporters are crucial membrane proteins involved in cellular communication and substance transport. CYMAL-5 has been used in research investigating a broad range of these proteins mdpi.com. It has been found to be effective in extracting the potassium ion channel protein KcsA from E. coli host membranes, comparable to other detergents like OG and DM huji.ac.il. In studies examining the extraction efficiency of various detergents for different membrane proteins, CYMAL-5 demonstrated effectiveness in the extraction of a broad range of membrane proteins, including ion channels and transporters huji.ac.il. While its efficiency can vary depending on the specific protein and host organism, it has been consistently listed among the detergents used for the study of these protein families mdpi.comhuji.ac.il.

Investigations of Cytochrome P450 Enzymes and Their Conformational Dynamics

Cytochrome P450 (CYP) enzymes are heme-containing proteins involved in the metabolism of various substrates. CYMAL-5 has been instrumental in structural and biophysical studies of these enzymes, particularly the CYP2B subfamily. Multiple crystal structures of CYP2B4 have shown the binding of CYMAL-5 in a peripheral pocket near the active site nih.govresearchgate.netresearchgate.net. Studies using X-ray crystallography and hydrogen-deuterium exchange mass spectrometry (DXMS) have explored the consequences of detergent binding on CYP2B4 structure and conformational dynamics nih.govresearchgate.netrcsb.org. The presence of CYMAL-5 has been shown to influence the conformational landscape of CYP2B4, with observations of both closed and more open conformations depending on the specific protein construct and experimental conditions nih.govresearchgate.net. These studies provide insights into the effect of detergent binding on the flexibility and dynamics of CYP2B4 nih.govrcsb.org.

Studies on Bacterial Membrane Proteins (e.g., CdaA, KcsA, BtuB, NaDC3)

CYMAL-5 has been applied in the study of various bacterial membrane proteins. It has been shown to be effective in the extraction of the potassium ion channel KcsA from E. coli and R. rubrum membranes huji.ac.il. The outer membrane cobalamin transporter BtuB from E. coli is another bacterial membrane protein for which detergent extraction is a critical step for structural studies. While specific detailed studies on CdaA and NaDC3 using only CYMAL-5 were not as prominently featured in the provided snippets, CYMAL-5's general effectiveness in extracting a range of bacterial membrane proteins, including KcsA and BtuB, highlights its utility in this area of research huji.ac.il.

Challenges and Future Directions in Cymal 5 Research

Optimization of Detergent Screening Protocols for Novel Membrane Proteins

Solubilizing membrane proteins effectively while maintaining their stability and function remains a significant hurdle. There is no single detergent universally effective for all membrane proteins; thus, screening is typically required. mdpi.com CYMAL-5 has been shown to be generally effective in extracting a broad range of membrane proteins, including those from E. coli and yeast membranes. huji.ac.ilnih.gov However, its efficiency can vary depending on the specific protein and experimental conditions. fishersci.fi

Optimizing detergent screening protocols for novel membrane proteins involves evaluating various parameters, including the ratio of protein to detergent concentration, solubilization time, mixing conditions, pH, and ionic strength. sigmaaldrich.com High-throughput screening methods, such as those utilizing GFP-fusion for rapid assessment of solubilization efficiency and stability, or automated detergent screening, can significantly aid this process. mdpi.com Studies have shown that the extraction efficiency of detergents like CYMAL-5 can increase at higher concentrations, but exceeding certain levels can lead to protein denaturation. huji.ac.il Therefore, determining the optimal concentration range for CYMAL-5 for each specific protein is critical.

Understanding and Mitigating Detergent-Induced Protein Instability in Research Settings

Membrane proteins, once extracted from their native lipid environment, are often prone to instability, aggregation, or loss of function in detergent micelles. CYMAL-5, while considered mild, can still contribute to these issues depending on the protein. huji.ac.il Maintaining protein stability in detergent solutions is essential for successful downstream applications like structural determination and functional assays.

Research efforts are focused on understanding the interactions between CYMAL-5 micelles and the hydrophobic surfaces of membrane proteins to identify factors contributing to instability. Strategies to mitigate detergent-induced instability include optimizing buffer conditions, adding stabilizing agents like glycerol (B35011) or cholesterol hemisuccinate (CHS), and exploring alternative membrane mimetics such as nanodiscs or amphipols. nih.govcore.ac.ukembl-hamburg.de Studies have shown that the amount of detergent and endogenous phospholipids (B1166683) bound to a membrane protein can vary significantly with detergent type and concentration, influencing protein stability. nih.gov For instance, CYMAL-5 has been noted for its exceptional delipidating effects on certain ternary complexes. nih.gov

Development of Advanced Methodologies for Protein-Detergent Complex Characterization

Accurate characterization of protein-detergent complexes (PDCs) formed with CYMAL-5 is vital for understanding their behavior and optimizing conditions for structural and functional studies. Techniques such as size-exclusion chromatography (SEC) are commonly used to estimate the molecular mass of ternary complexes and assess protein homogeneity. nih.gov However, a detailed understanding of the composition and dynamics of the detergent belt surrounding the protein remains challenging.

Advanced methodologies are being developed to provide more detailed insights into PDCs. These include techniques like mass spectrometry, analytical ultracentrifugation, and small-angle scattering. huji.ac.il These methods can help determine the precise number of CYMAL-5 molecules and any co-purified lipids associated with the protein, providing a more accurate representation of the solubilized complex. nih.gov For example, characterization of a de novo membrane cytochrome (CytbX) in CYMAL-5 micelles using techniques like CD spectroscopy and UV-Vis absorption spectra provided insights into its secondary structure, thermostability, and heme binding. researchgate.net

Integration with Emerging Structural Biology Techniques

CYMAL-5 plays a role in sample preparation for various structural biology techniques used to determine the three-dimensional structures of membrane proteins. Its compatibility with these techniques is an active area of research and optimization.

Considerations for Sample Preparation in Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has become a powerful tool for membrane protein structure determination, particularly for large complexes. nih.gov Sample preparation for cryo-EM requires the protein to be stable and homogeneously dispersed in a thin layer of vitreous ice. The presence of detergents, including CYMAL-5, can introduce challenges such as increased ice thickness, preferential particle orientation, and detergent artifacts, which can negatively impact image quality and resolution. nih.gov

When using CYMAL-5 for cryo-EM sample preparation, careful consideration must be given to detergent concentration and homogeneity of the PDC. The relatively high CMC of CYMAL-5 might necessitate higher concentrations for solubilization, which could exacerbate these issues. mdpi.com However, CYMAL-5 has been successfully used in cryo-EM studies, sometimes in combination with other detergents or as part of a detergent exchange strategy. nih.govpreprints.orgnih.gov

Detergent Exchange and Reconstitution Strategies for Cryo-EM Analysis

To overcome the limitations of detergents in cryo-EM, detergent exchange and protein reconstitution into more native-like environments are frequently employed. This involves transferring the protein from CYMAL-5 micelles into systems such as nanodiscs, amphipols, or liposomes before vitrification. nih.govcore.ac.ukembl-hamburg.de

Detergent exchange protocols aim to remove the bulk of the CYMAL-5 while maintaining protein stability and facilitating integration into the alternative membrane mimetic. Studies have analyzed the prevalence of detergent substitution in high-resolution cryo-EM structures, indicating that detergent exchange, often to nanodiscs, is a common practice to improve sample quality. nih.govpreprints.org Reconstitution strategies aim to embed the membrane protein within a lipid bilayer environment, which can enhance protein stability and provide a more physiologically relevant context for structural analysis by cryo-EM.

Exploration of Modified CYMAL-5 Variants for Enhanced Research Outcomes

The development of modified detergent variants is an ongoing effort to improve membrane protein research outcomes. Given the properties of CYMAL-5, exploring modified versions could lead to detergents with enhanced solubilization efficiency, improved protein stability, or better compatibility with specific structural biology techniques.

Modified CYMAL variants, such as CYMAL-6 and CYMAL-7, which have longer alkyl chains, exhibit different properties like lower CMC values and larger micelle sizes compared to CYMAL-5. mdpi.com These variations can influence their effectiveness in solubilizing and stabilizing different membrane proteins. clinisciences.com Future research may involve synthesizing and evaluating novel CYMAL-5 derivatives with modifications to the head group or hydrophobic tail to fine-tune their properties for specific applications, potentially leading to improved tools for challenging membrane protein targets.

Q & A

Q. How can researchers determine the optimal concentration of CYMAL-5 for fluorescence-based studies of membrane proteins?

- Methodological Answer : To optimize CYMAL-5 concentration, perform fluorescence intensity assays across a gradient of detergent concentrations (e.g., 0–70 mM). Monitor fluorescence peaks and stability using instruments like fluorometers. For example, CYMAL-5 exhibits a concentration-dependent fluorescence curve with an initial rise, peak (~20 fractions), and subsequent stabilization at higher concentrations. Compare results with control detergents like DDM, which show minimal fluorescence variation. Correlate fluorescence data with functional assays (e.g., protein activity) to validate solubilization efficacy .

Q. What methodological steps ensure effective integration of CYMAL-5 in protein crystallization buffers?

- Methodological Answer : Include CYMAL-5 in crystallization screens at concentrations between 5–10 mM, as used in cytochrome P450 2B4/2B6 structural studies. Ensure the detergent is added during protein purification and buffer exchange to maintain micelle integrity. Use techniques like size-exclusion chromatography to verify protein-detergent complex homogeneity. Note that CYMAL-5 often localizes in hydrophobic pockets near aromatic residues (e.g., Phe212, Phe296), which can be confirmed via crystallographic refinement .

Q. How does CYMAL-5 compare to other detergents in maintaining membrane protein stability during solubilization?

- Methodological Answer : CYMAL-5 outperforms milder detergents like DDM in stabilizing dynamic membrane proteins (e.g., HIV-1 envelope glycoproteins). For stability assessments, incubate solubilized proteins at room temperature and analyze oligomeric states via Blue Native PAGE. CYMAL-5-solubilized proteins often retain higher-order oligomers compared to SMALP (styrene-maleic acid lipid particles)-solubilized counterparts, which may better preserve trimer integrity .

Advanced Research Questions

Q. How can researchers analyze conformational dynamics induced by CYMAL-5 binding in cytochrome P450 enzymes?

- Methodological Answer : Use hydrogen-deuterium exchange mass spectrometry (HDX-MS) to compare solvent accessibility in CYMAL-5-bound vs. unbound states. Structural studies show that CYMAL-5 binding near helices E, F, and G induces side-chain reorientations (e.g., F296 protrusion) without altering active-site topology. Pair this with molecular dynamics (MD) simulations to model detergent-induced flexibility, which may enhance substrate access .

Q. What computational strategies account for CYMAL-5’s presence in ligand docking studies?

- Methodological Answer : Remove CYMAL-5 molecules from protein coordinate files before docking (e.g., using COOT or PyMOL). In cytochrome P450 2B4/2B6 studies, this prevents steric clashes and false-positive ligand interactions. Validate docking results by comparing with crystal structures lacking detergent, and adjust Gasteiger charges for heme groups to improve accuracy .

Q. How can discrepancies in electron density maps attributed to CYMAL-5 be resolved during X-ray crystallography refinement?

- Methodological Answer : Disordered maltose groups of CYMAL-5 often produce weak or fragmented density. Use iterative refinement in programs like PHENIX or CCP4, applying loose geometric restraints for detergent atoms. Cross-validate with omit maps and B-factor analysis. In cytochrome P450 2B4 structures, CYMAL-5 occupancy in peripheral pockets is confirmed by consistent hydrogen-bonding networks with residues like Y244 and F296 .

Q. What protocols enhance hydrophobic peptide recovery in membrane proteomics using CYMAL-5?

- Methodological Answer : Add 0.1% CYMAL-5 during in-gel tryptic digestion to improve hydrophobic peptide extraction. Combine with alkylation under denaturing conditions (6 M guanidine HCl) and 0.5 mm gel thickness to maximize sequence coverage. Validate via LC-MS/MS, noting enhanced recovery of transmembrane domain peptides compared to octylglucoside-based methods .

Key Methodological Considerations

- Fluorescence Interference : Account for CYMAL-5’s intrinsic fluorescence by including detergent-only controls in assays .

- Structural Artifacts : Compare structures with and without CYMAL-5 to distinguish detergent effects from native conformations .

- Data Reproducibility : Document detergent batch and concentration rigorously, as minor variations can alter protein behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.